molecular formula C142H228N42O58 B165123 Pthrp (107-139) CAS No. 137348-10-8

Pthrp (107-139)

货号 B165123
CAS 编号: 137348-10-8
分子量: 3451.6 g/mol
InChI 键: OGWYPOZJKVZDEZ-SZCRPAFJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Parathyroid-hormone-related protein (PTHrP) is a protein hormone of 139, 141, or 173 amino acids, which may be cleaved into smaller bioactive forms, comprising amino terminus, mid-region, and carboxy terminus peptides . These peptides are key controllers of viability, proliferation, and differentiation in diverse normal and pathological cell and tissue model systems via the reprogramming of gene expression and intracellular signalization .


Synthesis Analysis

PTHrP is encoded by the PTHLH gene which, via alternative promoter usage and splicing mechanisms, can give rise to at least three isoforms of 139, 141, and 173 amino acids with distinct C-terminals . PTHrP is subjected to different post-translational processing that generates smaller bioactive forms . PTHrP (107–139) has been reported previously to be a potent inhibitor of osteoclast activity .


Molecular Structure Analysis

PTHrP is subjected to different post-translational processing that generates smaller bioactive forms, comprising amino terminus, mid-region (containing a nuclear/nucleolar targeting signal), and carboxy terminus peptides . A recent study on the molecular structure of PTHrP (107–139), using nuclear magnetic resonance spectroscopy, has given credit to the hypothesis, based on current biological data, that the region 107–111 of this peptide would be responsible for its binding to a putative receptor .


Chemical Reactions Analysis

PTHrP (107–139) has been found to downregulate SOST, DKK1, and RANKL, coding for the WNT pathway inhibitors sclerostin and Dickkopf-1 . It also upregulates VEGF, OCN, and OPG . Furthermore, PTHrP (107–139) exerts potential anabolic effects through the PKC/ERK pathway and, subsequently, VEGFR2 upregulation in vitro in human osteoblastic cells .

科学研究应用

成骨细胞活性和骨吸收

PTHrP(107-139)已被确认为孤立破骨细胞活性的有效抑制剂,并且已知它能够在体内抑制骨吸收。研究表明,它能够刺激胎鼠成骨细胞的增殖,增强细胞数量、DNA和蛋白质合成,而不影响成骨细胞凋亡。这些发现强调了它作为抑制破骨细胞骨吸收和刺激成骨细胞生长的双重作用。其活性主要存在于五肽片段PTHrP(107-111)内,暗示了PTHrP的C端片段在调节骨细胞功能和可能的骨量中可能发挥潜在作用(Cornish等,1999)

抑制破骨细胞骨吸收

进一步的研究证实了PTHrP(107-139)对破骨细胞骨吸收的强效抑制作用。这一功能归因于PTHrP内高度保守的五肽区域,特别是PTHrP(107-111),突显了其在骨健康中的重要性。PTHrP(107-139)直接抑制破骨细胞骨吸收的能力表明,可能从PTHrP中衍生出具有不同生理功能的多种生物活性肽,为与增加的破骨细胞骨吸收相关的疾病提供潜在的治疗应用(Fenton et al., 1991; Fenton et al., 1991)

与血管内皮生长因子(VEGF)系统的相互作用

PTHrP(107-139)与VEGF系统相互作用,影响人类成骨细胞的分化和存活。它抵消了人类成骨细胞受地塞米松或依托泊苷等因素诱导的细胞死亡。与VEGF受体-2的相互作用在这一过程中至关重要,影响了关键信号通路和基因激活,对细胞存活和骨健康至关重要。这种相互作用突显了PTHrP(107-139)在调节成骨细胞存活和分化方面的潜力,对骨健康和疾病治疗具有重要意义(Alonso等,2008)

对成骨细胞内钙和碱性磷酸酶的影响

PTHrP(107-139)影响成骨细胞内钙的转运,并调节碱性磷酸酶活性,表明其在骨代谢中的作用。这些效应是通过与类型1 PTH/PTHrP受体不同的途径介导的,暗示了PTHrP可能通过复杂的机制影响骨转换。PTHrP(107-139)通过调节关键酶和细胞内信号通路的方式突显了其作为骨形成和转换调节剂的潜力,对于理解和可能治疗与骨相关的疾病具有重要意义(Valin et al., 2001; Valin et al., 1999)

未来方向

The current findings suggest that osteoclast inhibition is an authentic action of the C-terminus of PTHrP, which may, therefore, play a role in the regulation of bone turnover in vivo . Further mechanistic studies in human and mouse model are necessary to fully understand the role of PTHrP in tumor progression and metastasis . PTHrP is a promising alternative to current bone anabolic therapies .

属性

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]oxy-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]oxy-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C142H228N42O58/c1-58(2)33-73(143)113(213)162-77(28-30-104(210)241-105(211)49-157-116(216)89(50-185)161-97(198)47-156-134(234)108(66(15)193)183-135(235)107(63(11)12)180-98(199)48-155-117(217)90(51-186)174-126(226)86(41-101(204)205)171-121(221)81(36-61(7)8)168-123(223)83(38-70-44-153-75-24-20-19-23-72(70)75)166-112(212)64(13)159-129(229)91(52-187)175-118(218)76(25-21-31-151-141(146)147)164-133(233)106(145)65(14)192)115(215)154-46-96(197)160-85(40-100(202)203)125(225)170-84(39-71-45-150-57-158-71)124(224)169-82(37-62(9)10)122(222)176-93(54-189)131(231)173-88(43-103(208)209)128(228)181-109(67(16)194)136(236)178-94(55-190)132(232)182-111(69(18)196)138(238)184-110(68(17)195)137(237)179-95(56-191)140(240)242-139(239)79(26-22-32-152-142(148)149)165-130(230)92(53-188)177-127(227)87(42-102(206)207)172-120(220)80(35-60(5)6)167-119(219)78(27-29-99(200)201)163-114(214)74(144)34-59(3)4/h19-20,23-24,44-45,57-69,71,73-74,76-95,106-111,153,185-196H,21-22,25-43,46-56,143-145H2,1-18H3,(H,154,215)(H,155,217)(H,156,234)(H,157,216)(H,159,229)(H,160,197)(H,161,198)(H,162,213)(H,163,214)(H,164,233)(H,165,230)(H,166,212)(H,167,219)(H,168,223)(H,169,224)(H,170,225)(H,171,221)(H,172,220)(H,173,231)(H,174,226)(H,175,218)(H,176,222)(H,177,227)(H,178,236)(H,179,237)(H,180,199)(H,181,228)(H,182,232)(H,183,235)(H,184,238)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H4,146,147,151)(H4,148,149,152)/t64-,65+,66+,67+,68+,69+,71?,73-,74-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,106-,107-,108-,109-,110-,111-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWYPOZJKVZDEZ-SZCRPAFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)OC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(C)C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)OC(=O)CC[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)OC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)NC(=O)[C@H](CC(C)C)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C142H228N42O58
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pthrp (107-139)

CAS RN

137348-10-8
Record name Parathyroid hormone-related protein (107-139)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137348108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
459
Citations
LF de Castro, D Lozano, S Portal‐Núñez… - Journal of cellular …, 2012 - Wiley Online Library
We here compared the changes induced by subcutaneous injection of PTHrP (1–36) or PTHrP (107–139) (80 µg/kg/day, 5 days/week for 4 or 8 weeks) in bone histology and bone …
Number of citations: 90 onlinelibrary.wiley.com
AR De Gortázar, V Alonso, MV Alvarez-Arroyo… - Calcified tissue …, 2006 - Springer
Intermittent administration of the N-terminal fragment of parathyroid hormone (PTH) and PTH-related protein (PTHrP) induces bone anabolic effects. However, the effects of the C-…
Number of citations: 77 link.springer.com
A Valín, A García‐Ocaña, F De Miguel… - Journal of cellular …, 1997 - Wiley Online Library
The C‐terminal region of parathyroid hormone‐related protein (PTHrP) containing the sequence (107–111) appears to be a potent inhibitor of osteoclastic bone resorption. In the …
Number of citations: 70 onlinelibrary.wiley.com
A ValÍn, C Guillén, P Esbrit - Endocrinology, 2001 - academic.oup.com
Studies were undertaken to determine whether PTH-related protein (PTHrP) (107–139) mobilizes [Ca 2+ ] i in osteoblastic osteosarcoma UMR 106 cells. PTHrP (107–139), in a manner …
Number of citations: 60 academic.oup.com
RM Cuthbertson, BE Kemp, JA Barden - Biochimica et Biophysica Acta …, 1999 - Elsevier
The structure of chicken osteostatin or parathyroid hormone-related protein (PTHrP) (residues 107–139) containing an Ala/Thr substitution at the N-terminus was studied using two-…
Number of citations: 32 www.sciencedirect.com
J Cornish, KE Callon, GC Nicholson, IR Reid - Endocrinology, 1997 - academic.oup.com
PTH-related protein-(107–139) [PTHrP-(107–139)] has been reported previously to be a potent inhibitor of osteoclast activity. However, this finding has not been reproduced in other in …
Number of citations: 130 academic.oup.com
AJ Fenton, BE Kemp, RG Hammonds Jr… - …, 1991 - academic.oup.com
We have recently shown that a carboxyl-terminal sequence of parathyroid hormone-related protein, PTHrP[107–139], is a potent direct inhibitor of osteoclastic bone resorption. We now …
Number of citations: 165 academic.oup.com
V Alonso, AR De Gortazar, JA Ardura… - Journal of cellular …, 2008 - Wiley Online Library
Parathyroid hormone‐related protein (PTHrP) (107–139), in contrast to the N‐terminal fragment PTHrP (1–36), has been shown to interact with the vascular endothelial growth factor (…
Number of citations: 82 onlinelibrary.wiley.com
AJ Fenton, TJ Martin… - Journal of cellular …, 1993 - Wiley Online Library
The islated osteoclast bone resorption assay has proved to be a useful means of examining the response of mammalian and avian osteoclasts to a variety of stimuli. The assay has …
Number of citations: 79 onlinelibrary.wiley.com
JF Whitfield, RJ Isaacs, BR Chakravarthy… - Journal of cellular …, 1994 - Wiley Online Library
Membrane‐associated protein kinase C (PKC) activity in lymphocytes freshly isolated from rat spleen was stimulated by the C‐terminal parathyroid hormonerelated protein fragments, …
Number of citations: 38 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。